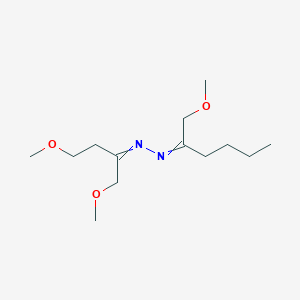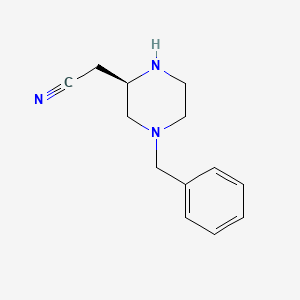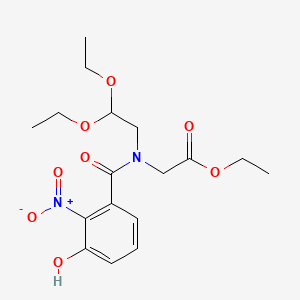![molecular formula C24H34O3 B14002604 2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol CAS No. 79994-42-6](/img/structure/B14002604.png)
2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol typically involves multiple steps, including the formation of the phenol core and subsequent functionalization. One common method involves the alkylation of 4,6-ditert-butyl-phenol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenethylamine: Similar in structure but lacks the bulky tert-butyl groups.
2-methoxy-4-methylphenol: Contains a methoxy group but differs in the position and presence of tert-butyl groups.
4-ethoxyphenol: Similar phenolic structure but lacks the methoxy and tert-butyl groups.
Uniqueness
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is unique due to the presence of both ethoxy and methoxy groups along with bulky tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Propriétés
Numéro CAS |
79994-42-6 |
|---|---|
Formule moléculaire |
C24H34O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[ethoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-9-27-22(16-10-12-18(26-8)13-11-16)19-14-17(23(2,3)4)15-20(21(19)25)24(5,6)7/h10-15,22,25H,9H2,1-8H3 |
Clé InChI |
AUJGOUPFFHBOFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


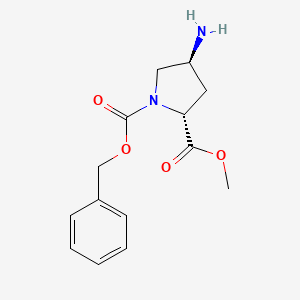
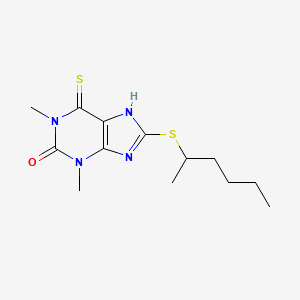
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
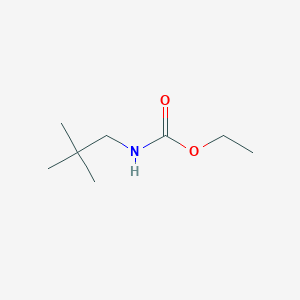
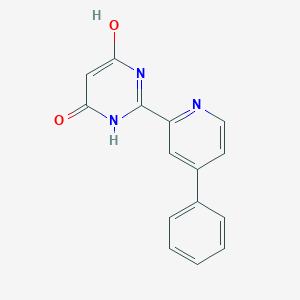

![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
